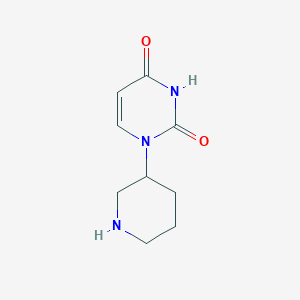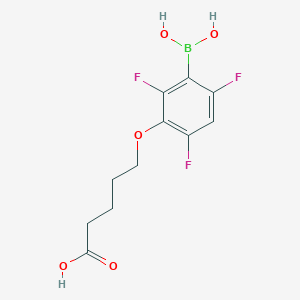
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid
描述
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a trifluorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid typically involves the reaction of 2,4,6-trifluorophenylboronic acid with 4-bromobutyric acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: 3-(4-Hydroxybutoxy)-2,4,6-trifluorophenylboronic acid.
Substitution: Halogenated derivatives of the trifluorophenyl ring.
科学研究应用
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules and drug candidates.
Medicine: Could be used in the development of boron-containing drugs, which have unique properties such as enzyme inhibition.
Industry: Employed in the synthesis of advanced materials and polymers with specific functional properties.
作用机制
The mechanism of action of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluorophenyl ring can also participate in various interactions due to its electron-withdrawing properties, influencing the reactivity and selectivity of the compound .
相似化合物的比较
Similar Compounds
2,4,6-Trifluorophenylboronic acid: Lacks the carboxybutoxy group, making it less versatile in certain synthetic applications.
4-Carboxybutylboronic acid: Lacks the trifluorophenyl ring, which reduces its reactivity in electrophilic aromatic substitution reactions.
Phenylboronic acid: Does not have the trifluorophenyl ring or the carboxybutoxy group, making it less specialized for certain reactions.
Uniqueness
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid is unique due to the combination of the trifluorophenyl ring and the carboxybutoxy group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research .
属性
IUPAC Name |
5-(3-borono-2,4,6-trifluorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3O5/c13-6-5-7(14)11(10(15)9(6)12(18)19)20-4-2-1-3-8(16)17/h5,18-19H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITMYQUXGWOXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674608 | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-61-2 | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


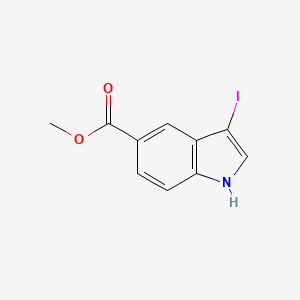

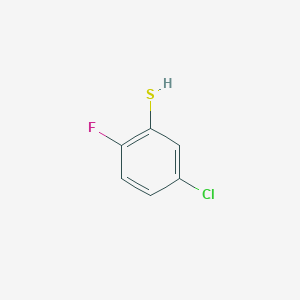
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)
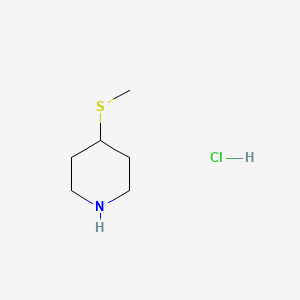
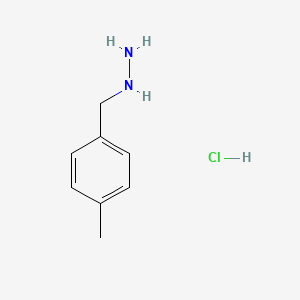
![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)

![[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride](/img/structure/B1463592.png)
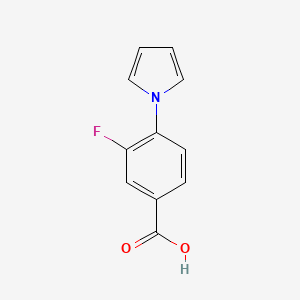

![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
